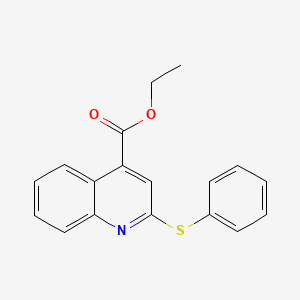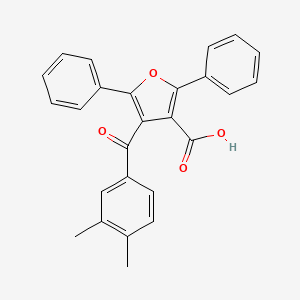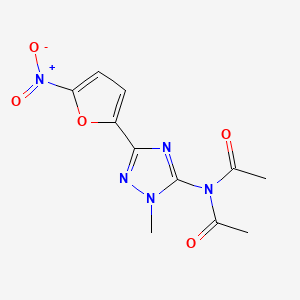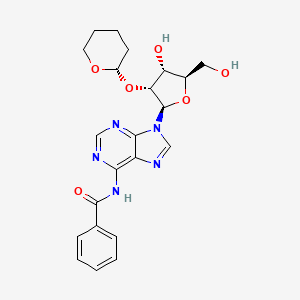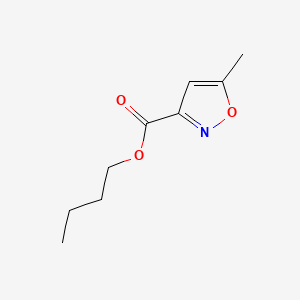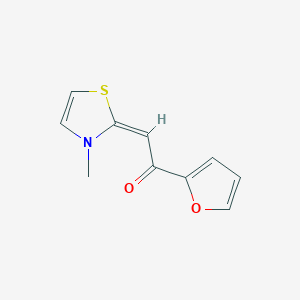
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone is an organic compound that features both furan and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone typically involves the condensation of furan-2-carbaldehyde with 3-methylthiazol-2(3H)-one under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out in solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan and thiazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Furan-2-yl)-2-(thiazol-2(3H)-ylidene)ethanone: Lacks the methyl group on the thiazole ring.
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)propanone: Contains an additional carbon in the ethanone chain.
Uniqueness
1-(Furan-2-yl)-2-(3-methylthiazol-2(3H)-ylidene)ethanone is unique due to the presence of both furan and thiazole rings, which confer distinct chemical properties and potential applications. The methyl group on the thiazole ring may also influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H9NO2S |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
(2E)-1-(furan-2-yl)-2-(3-methyl-1,3-thiazol-2-ylidene)ethanone |
InChI |
InChI=1S/C10H9NO2S/c1-11-4-6-14-10(11)7-8(12)9-3-2-5-13-9/h2-7H,1H3/b10-7+ |
InChI-Schlüssel |
STABXLKCCIEQJL-JXMROGBWSA-N |
Isomerische SMILES |
CN\1C=CS/C1=C/C(=O)C2=CC=CO2 |
Kanonische SMILES |
CN1C=CSC1=CC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



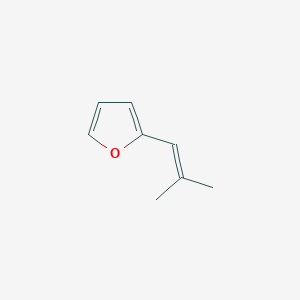
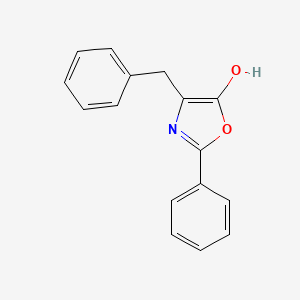
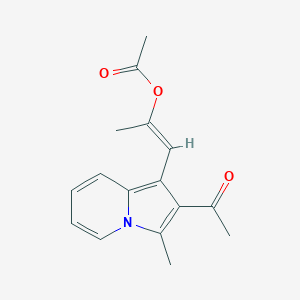
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/no-structure.png)
